S-Nitroso-N-acetyl-DL-penicillamine
Overview
Description
The compound “SNAP” refers to the Stannyl Amine Protocol reagents, which are a class of reagents used in organic synthesis. These reagents are particularly useful for the one-step synthesis of saturated nitrogen-heterocycles from aldehydes and ketones. The development of SNAP reagents has provided a more efficient and versatile method for synthesizing these important building blocks in pharmaceuticals and other chemical industries .
Mechanism of Action
Target of Action
The primary target of SNAP is soluble guanylyl cyclase . This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes such as vasodilation, neurotransmission, and immune response .
Mode of Action
SNAP, being a nitrosothiol derivative, releases nitric oxide (NO) under physiological conditions . The released NO activates soluble guanylyl cyclase, leading to an increase in the production of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels results in the relaxation of smooth muscle cells and vasodilation .
Biochemical Pathways
The primary biochemical pathway affected by SNAP is the NO-cGMP signaling pathway . The release of NO from SNAP activates soluble guanylyl cyclase, leading to the conversion of guanosine triphosphate (GTP) to cGMP. The increased cGMP levels then activate protein kinase G (PKG), which phosphorylates various target proteins leading to physiological responses such as smooth muscle relaxation and vasodilation .
Result of Action
The primary molecular effect of SNAP’s action is the activation of soluble guanylyl cyclase and the subsequent increase in cGMP levels . On a cellular level, this leads to smooth muscle relaxation and vasodilation . Additionally, SNAP has been shown to inhibit platelet aggregation , and it can induce cytotoxicity in certain cell types .
Action Environment
The action, efficacy, and stability of SNAP can be influenced by various environmental factors. For instance, the rate of NO release from SNAP can be affected by oxygen levels, as NO release occurs under physiological conditions Additionally, the presence of other reactive molecules can influence SNAP’s action, as they can react with and potentially neutralize NO
Biochemical Analysis
Biochemical Properties
S-Nitroso-N-acetyl-D,L-penicillamine has been found to interact with various enzymes, proteins, and other biomolecules. It releases nitric oxide (NO) under physiological conditions, making it a useful tool for studying the pharmacological and physiological actions of NO . Because of its NO releasing properties, S-Nitroso-N-acetyl-D,L-penicillamine is a potent vasodilator in vitro and in vivo and is less prone to produce pharmacological tolerance .
Cellular Effects
S-Nitroso-N-acetyl-D,L-penicillamine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to generate nitric oxide (NO) in cell cultures . It has also been found to inhibit the activity of endogenous transglutaminase (TG2) . Moreover, S-Nitroso-N-acetyl-D,L-penicillamine has been shown to induce apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of action of S-Nitroso-N-acetyl-D,L-penicillamine involves its ability to release nitric oxide (NO). This NO release can suppress the expression of inducible nitric oxide synthase (iNOS) by inhibiting post-translational modification of IκB . This results in the down-regulation of iNOS gene expression and NO production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-Nitroso-N-acetyl-D,L-penicillamine have been observed to change over time. For instance, it has been shown to cause a gradual decrease in blood glucose concentration over time in rat models .
Dosage Effects in Animal Models
The effects of S-Nitroso-N-acetyl-D,L-penicillamine have been found to vary with different dosages in animal models. For example, it has been shown to cause a dose-dependent relaxation in rat aortic rings .
Metabolic Pathways
S-Nitroso-N-acetyl-D,L-penicillamine is involved in various metabolic pathways. It is known to interact with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
SNAP reagents are synthesized through a series of reactions involving stannyl amines. The general procedure involves the reaction of stannyl amines with aldehydes or ketones to form imines, which are then cyclized to produce the desired nitrogen-heterocycles. The reaction conditions typically involve the use of mild temperatures and solvents such as acetonitrile or dichloromethane .
Industrial Production Methods
In industrial settings, SNAP reagents are produced using scalable methods that involve continuous flow chemistry. This allows for the efficient and large-scale production of these reagents with high yields and purity. The use of continuous flow chemistry also minimizes the generation of toxic byproducts and reduces the reliance on potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
SNAP reagents undergo a variety of chemical reactions, including:
Oxidation: SNAP reagents can be oxidized to form various nitrogen-containing compounds.
Reduction: Reduction reactions involving SNAP reagents can produce amines and other reduced nitrogen compounds.
Substitution: SNAP reagents can participate in substitution reactions to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in reactions with SNAP reagents include aldehydes, ketones, and various catalysts such as iridium photoredox catalysts. The reaction conditions often involve mild temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from reactions involving SNAP reagents are saturated nitrogen-heterocycles, including morpholines, piperazines, thiomorpholines, oxazepines, and diazepines .
Scientific Research Applications
SNAP reagents have a wide range of scientific research applications, including:
Chemistry: SNAP reagents are used in the synthesis of complex nitrogen-heterocycles, which are important building blocks in organic chemistry.
Biology: These reagents are used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: SNAP reagents are used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
SNAP reagents are unique in their ability to provide a one-step synthesis of saturated nitrogen-heterocycles from aldehydes and ketones. Similar compounds include:
Silicon Amine Protocol (SLAP) Reagents: These reagents provide access to similar nitrogen-heterocycles but use silicon-based reagents instead of stannyl amines.
Traditional Cross-Coupling Reagents: These reagents often require multiple steps and the use of protecting groups, making them less efficient compared to SNAP reagents.
Properties
IUPAC Name |
2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIQCSMRQKCOCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)SN=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987112 | |
Record name | N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70987112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67776-06-1 | |
Record name | S-Nitroso-N-acetyl-DL-penicillamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67776-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Nitroso-N-acetylpenicillamine, (+/-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067776061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70987112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-Nitroso-N-acetyl-DL-penicillamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-NITROSO-N-ACETYLPENICILLAMINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4AX527AX8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a nitric oxide (NO) donor. It exerts its effects by releasing NO, which then interacts with various cellular targets. One of the most studied targets is soluble guanylate cyclase (sGC). NO binds to the heme group of sGC, activating the enzyme and leading to increased production of cyclic guanosine monophosphate (cGMP) []. cGMP then activates downstream effectors, such as protein kinase G (PKG), ultimately leading to diverse physiological effects, including vasodilation, neurotransmission modulation, and regulation of cell proliferation and apoptosis [, , ].
A:
A: The stability of SNAP is influenced by various factors, including light, temperature, and pH. Research has shown that SNAP can degrade upon exposure to light, releasing NO []. Therefore, it is generally recommended to store and handle SNAP in dark conditions. SNAP is often formulated in solutions for research purposes, and its stability in these formulations can vary.
ANone: SNAP itself is not a catalyst. It acts as a reagent by releasing NO, which can then participate in various reactions. SNAP is widely used in research as a tool to investigate the biological roles of NO and to explore potential therapeutic applications of NO-based therapies.
ANone: Yes, computational chemistry techniques have been used to study the properties and behavior of SNAP. These studies can provide insights into the molecular interactions of SNAP, such as its binding to target proteins, and can aid in the design of novel NO donors with improved properties.
A: The structure of SNAP can influence its NO-releasing properties. Modifications to the molecule, such as changes to the S-nitrosothiol moiety or the penicillamine backbone, can affect the rate and extent of NO release, as well as its stability and biological activity [].
A: SNAP's stability is a key consideration for its use. Strategies to enhance SNAP stability and delivery include encapsulation in polymeric matrices [] and other controlled-release formulations.
ANone: Researchers and institutions handling SNAP should adhere to relevant SHE regulations and guidelines for chemical safety. This includes proper handling, storage, and disposal practices to minimize risks to human health and the environment.
ANone: While SNAP's PK/PD profile is not extensively studied in humans, animal studies can provide insights. Factors such as route of administration, dosage, and species can influence SNAP's absorption, distribution, metabolism, and excretion (ADME).
A: SNAP has demonstrated efficacy in various experimental models. In vitro studies have shown its ability to relax vascular smooth muscle [, , ], modulate neurotransmission [, , ], and influence cell survival and apoptosis [, , , , , ]. In vivo studies in animal models have further demonstrated its potential in conditions such as hypertension and ischemia-reperfusion injury [, , ].
A: Resistance to SNAP, specifically to its NO-mediated effects, is a complex issue. Factors that can influence cellular responses to NO include the expression and activity of NO synthases (NOS), the availability of the NOS substrate L-arginine, and the presence of reactive oxygen species (ROS), which can scavenge NO [, , , , , ].
A: The safety profile of SNAP should be carefully considered. While NO plays important physiological roles, excessive or dysregulated NO production can contribute to cellular damage and disease [, , , ]. Research on SNAP's toxicology, adverse effects, and potential long-term effects is essential to guide its safe and effective use.
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